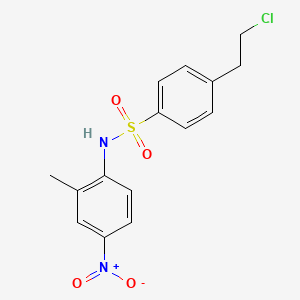![molecular formula C36H27N3O6 B11557997 bis(4-{(E)-[(3-methylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11557997.png)
bis(4-{(E)-[(3-methylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-BIS({4-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrobenzene core with two carboxylate groups and is substituted with imino and methylphenyl groups, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
The synthesis of 1,4-BIS({4-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imine group: This involves the condensation of 3-methylbenzaldehyde with aniline derivatives under acidic conditions to form the imine intermediate.
Nitration: The nitrobenzene core is introduced through nitration of a suitable aromatic precursor using a mixture of concentrated nitric and sulfuric acids.
Coupling reactions: The final step involves coupling the imine and nitrobenzene intermediates using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Analyse Des Réactions Chimiques
1,4-BIS({4-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1,4-BIS({4-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imine group can also participate in nucleophilic addition reactions, affecting enzyme activity and cellular pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1,4-Bis(4-nitrophenyl)benzene: This compound shares the nitrobenzene core but lacks the imine and carboxylate groups, making it less versatile in terms of chemical reactivity.
1,4-Bis(4-aminophenyl)benzene: This compound features amino groups instead of nitro groups, leading to different chemical and biological properties.
1,4-Bis(4-carboxyphenyl)benzene: This compound has carboxylate groups but lacks the imine and nitro functionalities, resulting in different applications and reactivity.
Propriétés
Formule moléculaire |
C36H27N3O6 |
|---|---|
Poids moléculaire |
597.6 g/mol |
Nom IUPAC |
bis[4-[(3-methylphenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C36H27N3O6/c1-24-5-3-7-29(19-24)37-22-26-9-14-31(15-10-26)44-35(40)28-13-18-33(34(21-28)39(42)43)36(41)45-32-16-11-27(12-17-32)23-38-30-8-4-6-25(2)20-30/h3-23H,1-2H3 |
Clé InChI |
ZHQCBPNQMAKADG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=CC(=C5)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-4-chloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557916.png)
![2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557920.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11557925.png)
![N-({N'-[(Z)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B11557936.png)
![N-({N'-[(1E)-1-(4-Ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11557937.png)
![N-(1-{N'-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)-4-nitrobenzene-1-sulfonamide](/img/structure/B11557945.png)
![2-(4-ethoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11557954.png)
![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11557961.png)
![N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557962.png)
![4-fluoro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11557966.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557969.png)
![2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B11557975.png)

![[(3-Cyano-4-phenyl-6-thien-2-ylpyridin-2-yl)thio]acetic acid](/img/structure/B11557992.png)
